2-(naphthalen-2-yloxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide 2-(naphthalen-2-yloxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 941872-90-8
VCID: VC5792602
InChI: InChI=1S/C23H22N2O3/c26-22(16-28-21-12-11-17-6-1-2-7-18(17)14-21)24-19-8-5-9-20(15-19)25-13-4-3-10-23(25)27/h1-2,5-9,11-12,14-15H,3-4,10,13,16H2,(H,24,26)
SMILES: C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3
Molecular Formula: C23H22N2O3
Molecular Weight: 374.44

2-(naphthalen-2-yloxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide

CAS No.: 941872-90-8

Cat. No.: VC5792602

Molecular Formula: C23H22N2O3

Molecular Weight: 374.44

* For research use only. Not for human or veterinary use.

2-(naphthalen-2-yloxy)-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide - 941872-90-8

Specification

CAS No. 941872-90-8
Molecular Formula C23H22N2O3
Molecular Weight 374.44
IUPAC Name 2-naphthalen-2-yloxy-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide
Standard InChI InChI=1S/C23H22N2O3/c26-22(16-28-21-12-11-17-6-1-2-7-18(17)14-21)24-19-8-5-9-20(15-19)25-13-4-3-10-23(25)27/h1-2,5-9,11-12,14-15H,3-4,10,13,16H2,(H,24,26)
Standard InChI Key OYALXNDJGCFFGC-UHFFFAOYSA-N
SMILES C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, 2-naphthalen-2-yloxy-N-[3-(2-oxopiperidin-1-yl)phenyl]acetamide, reflects its three-dimensional arrangement (Fig. 1). Key structural features include:

  • A naphthalen-2-yloxy group linked via an ether bond to an acetamide backbone.

  • An N-[3-(2-oxopiperidin-1-yl)phenyl] substituent, introducing a cyclic lactam (piperidin-2-one) ring.

Table 1: Molecular and computational properties

PropertyValue
Molecular FormulaC23H22N2O3\text{C}_{23}\text{H}_{22}\text{N}_{2}\text{O}_{3}
Molecular Weight374.44 g/mol
SMILESC1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)COC3=CC4=CC=CC=C4C=C3
InChI KeyOYALXNDJGCFFGC-UHFFFAOYSA-N
Topological Polar Surface Area67.8 Ų
Hydrogen Bond Donors1
Hydrogen Bond Acceptors4

The naphthalene moiety enhances hydrophobicity, while the 2-oxopiperidine group introduces hydrogen-bonding capacity, critical for target engagement. Computational models suggest moderate solubility in polar aprotic solvents, though experimental data remain limited .

StepReaction TypeReagents/ConditionsYield*
1Etherification2-Naphthol, chloroacetyl chloride, Et3N\text{Et}_3\text{N}, DCM, 0°C→RT75–85%
2Amidation3-(2-Oxopiperidin-1-yl)aniline, DMF, 60°C, 12h60–70%
*Theoretical yields based on analogous reactions .

Crystallization and purification strategies from related patents emphasize using solvent mixtures (e.g., ethyl acetate/hexane) to isolate high-purity product .

ApplicationRationale
Antiviral Therapeutics2-Oxopiperidine as a protease inhibitor scaffold
OncologyNaphthalene’s role in kinase/DNA intercalation
NeuropharmacologyPiperidinone derivatives as neuromodulators

Future Research Directions

  • Synthetic Optimization: Develop scalable routes with greener solvents.

  • Target Identification: Screen against kinase and protease libraries.

  • ADMET Profiling: Assess permeability, cytochrome P450 interactions, and plasma stability.

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